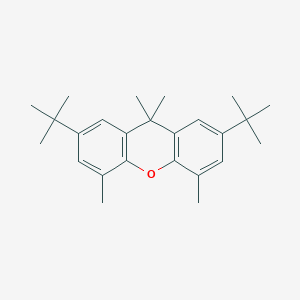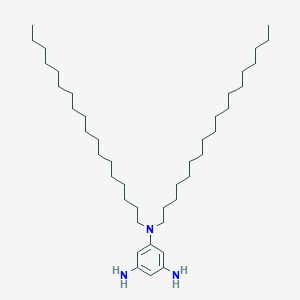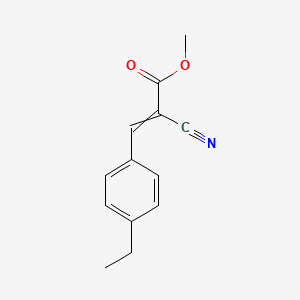
D-Tryptophan, L-histidyl-D-phenylalanyl-L-arginyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
D-Tryptophan, L-histidyl-D-phenylalanyl-L-arginyl- is a synthetic tetrapeptide composed of the amino acids D-tryptophan, L-histidine, D-phenylalanine, and L-arginine. This compound is of interest due to its potential biological activities and applications in various fields, including chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of D-Tryptophan, L-histidyl-D-phenylalanyl-L-arginyl- typically involves solid-phase peptide synthesis (SPPS), a method widely used for the production of peptides. The process begins with the attachment of the C-terminal amino acid (L-arginine) to a solid resin. Subsequent amino acids (D-phenylalanine, L-histidine, and D-tryptophan) are sequentially added using coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt). Each coupling step is followed by deprotection of the amino group using trifluoroacetic acid (TFA) to remove the protecting group .
Industrial Production Methods
Industrial production of this tetrapeptide may involve large-scale SPPS or liquid-phase peptide synthesis (LPPS). Both methods require stringent control of reaction conditions to ensure high purity and yield. The choice of method depends on factors such as the scale of production, cost, and desired purity.
化学反应分析
Types of Reactions
D-Tryptophan, L-histidyl-D-phenylalanyl-L-arginyl- can undergo various chemical reactions, including:
Oxidation: The indole ring of D-tryptophan can be oxidized to form kynurenine derivatives.
Reduction: Reduction reactions can target the imidazole ring of L-histidine.
Substitution: The amino groups of the peptide can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) under acidic conditions.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) under basic conditions.
Substitution: Nucleophiles such as amines or thiols in the presence of catalysts like palladium on carbon (Pd/C).
Major Products
Oxidation: Formation of kynurenine derivatives from D-tryptophan.
Reduction: Reduced imidazole derivatives from L-histidine.
Substitution: Various substituted peptides depending on the nucleophile used.
科学研究应用
D-Tryptophan, L-histidyl-D-phenylalanyl-L-arginyl- has several scientific research applications:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Investigated for its potential role in modulating biological processes such as enzyme activity and receptor binding.
Medicine: Explored for its therapeutic potential in treating conditions related to peptide hormone regulation.
Industry: Utilized in the development of peptide-based drugs and diagnostic tools.
作用机制
The mechanism of action of D-Tryptophan, L-histidyl-D-phenylalanyl-L-arginyl- involves its interaction with specific molecular targets, such as receptors and enzymes. The peptide can bind to receptors on cell surfaces, triggering intracellular signaling pathways that lead to various biological effects. For example, it may act as an agonist or antagonist of certain receptors, modulating their activity and influencing physiological processes .
相似化合物的比较
Similar Compounds
L-histidyl-L-phenylalanyl-L-arginyl-L-tryptophan: A similar tetrapeptide with all L-amino acids.
D-histidyl-D-phenylalanyl-D-arginyl-D-tryptophan: A tetrapeptide with all D-amino acids.
L-histidyl-D-phenylalanyl-L-arginyl-L-tryptophan: A tetrapeptide with a mix of L- and D-amino acids.
Uniqueness
D-Tryptophan, L-histidyl-D-phenylalanyl-L-arginyl- is unique due to its specific sequence of L- and D-amino acids, which can influence its biological activity and stability. The presence of D-amino acids can enhance resistance to enzymatic degradation, potentially increasing the peptide’s half-life and efficacy in biological systems .
属性
CAS 编号 |
170103-04-5 |
|---|---|
分子式 |
C32H40N10O5 |
分子量 |
644.7 g/mol |
IUPAC 名称 |
(2R)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-(1H-indol-3-yl)propanoic acid |
InChI |
InChI=1S/C32H40N10O5/c33-23(15-21-17-36-18-39-21)28(43)41-26(13-19-7-2-1-3-8-19)30(45)40-25(11-6-12-37-32(34)35)29(44)42-27(31(46)47)14-20-16-38-24-10-5-4-9-22(20)24/h1-5,7-10,16-18,23,25-27,38H,6,11-15,33H2,(H,36,39)(H,40,45)(H,41,43)(H,42,44)(H,46,47)(H4,34,35,37)/t23-,25-,26+,27+/m0/s1 |
InChI 键 |
CAYNQHPLZNPBIO-ALLMYJPZSA-N |
手性 SMILES |
C1=CC=C(C=C1)C[C@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@H](CC2=CNC3=CC=CC=C32)C(=O)O)NC(=O)[C@H](CC4=CN=CN4)N |
规范 SMILES |
C1=CC=C(C=C1)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)O)NC(=O)C(CC4=CN=CN4)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-{4-Hydroxy-3-[2-(2-hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]phenyl}acetamide](/img/structure/B12558870.png)
![2-[1-(6-Acetylpyridin-2-yl)ethylidene]hydrazine-1-carbothioamide](/img/structure/B12558871.png)

![1-({[2-(2,4-Dinitrophenyl)ethoxy]carbonyl}oxy)pyrrolidine-2,5-dione](/img/structure/B12558892.png)
![Naphthalene, 1,5-bis[2-(2-methoxyethoxy)ethoxy]-](/img/structure/B12558900.png)
![4-{4-[(Furan-2-yl)methylidene]-5-oxo-4,5-dihydro-1,2-oxazol-3-yl}benzoic acid](/img/structure/B12558907.png)
![Hexanoic acid, 6-[[[4-(aminosulfonyl)phenyl]methyl]amino]-6-oxo-](/img/structure/B12558913.png)

![2-(1-{4-[(4-Aminophenyl)sulfanyl]phenyl}ethylidene)hydrazine-1-carboxamide](/img/structure/B12558930.png)
![Telluronium, bis(2-methylpropyl)[3-(trimethylsilyl)-2-propynyl]-, bromide](/img/structure/B12558936.png)



